molecular formula C7H12F2 B1317539 1,1-Difluoro-3-methylcyclohexane CAS No. 74185-73-2

1,1-Difluoro-3-methylcyclohexane

Cat. No. B1317539
CAS RN: 74185-73-2
M. Wt: 134.17 g/mol
InChI Key: ZGCJYCWVWYQKEE-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methylcyclohexane is a chemical compound with the molecular formula C7H12F2 . It is also known by its IUPAC name: 1,1-difluoro-3-methylcyclohexane . The compound’s structure consists of a cyclohexane ring with two fluorine atoms attached to one of the carbon atoms and a methyl group attached to another carbon atom. The compound’s systematic name is cyclohexane, 1,1-difluoro-3-methyl- .

Scientific Research Applications

Solvent Interactions

1,1-Difluoro-3-methylcyclohexane and similar compounds play a role in solvent interactions. For instance, mixtures of chloroform and perfluoro(methylcyclohexane) have been studied for "fluorous" biphasic reactions. These mixtures exist as two separate phases at low temperatures but become a single phase at higher temperatures. This characteristic is critical for understanding solvent-solute interactions in various phases (Gerig, 2005).

Kinetic Modeling in Combustion

Methylcyclohexane, a closely related compound, has been extensively studied for its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels. A comprehensive kinetic model of methylcyclohexane combustion was developed, which is essential for understanding the combustion process of cycloalkanes (Wang et al., 2014).

Conformational Studies

Conformational equilibration studies of cyclohexane derivatives, including difluorocyclohexane, have provided insights into the molecular structure and behavior of these compounds at different temperatures. Such studies are crucial for understanding the physical and chemical properties of cyclohexane derivatives (Glazer et al., 1972).

Radical Cation Structure

The structure and reaction of methylcyclohexane radical cations have been investigated, providing valuable insights into the electronic properties and behavior of these ions. This research is significant for understanding the chemical reactivity and stability of cyclohexane derivatives (Shiotani et al., 1988).

properties

IUPAC Name

1,1-difluoro-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCJYCWVWYQKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567442
Record name 1,1-Difluoro-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-3-methylcyclohexane

CAS RN

74185-73-2
Record name 1,1-Difluoro-3-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74185-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-3-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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